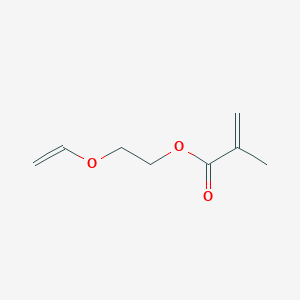

2-(Vinyloxy)ethyl methacrylate

Descripción general

Descripción

2-(Vinyloxy)ethyl methacrylate (VEMA) is a monomer used in the synthesis of polymers for various applications. It has gained significant attention in recent years due to its unique properties and potential applications in various fields.

Mecanismo De Acción

The mechanism of action of 2-(Vinyloxy)ethyl methacrylate is based on its ability to undergo radical polymerization. When exposed to an initiator, 2-(Vinyloxy)ethyl methacrylate forms free radicals that initiate the polymerization process. The resulting polymer has a high degree of cross-linking, which makes it suitable for various applications.

Efectos Bioquímicos Y Fisiológicos

2-(Vinyloxy)ethyl methacrylate has been shown to have low toxicity and biocompatibility, making it suitable for various biomedical applications. It has been used in the development of drug delivery systems and tissue engineering scaffolds. However, more research is needed to fully understand the biochemical and physiological effects of 2-(Vinyloxy)ethyl methacrylate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(Vinyloxy)ethyl methacrylate is its reactivity, which makes it suitable for various polymerization reactions. It also has a high degree of cross-linking, which makes it suitable for applications that require high mechanical strength. However, 2-(Vinyloxy)ethyl methacrylate has some limitations, such as its sensitivity to moisture and its low solubility in water.

Direcciones Futuras

There are many future directions for 2-(Vinyloxy)ethyl methacrylate, including the development of new applications in the biomedical field. 2-(Vinyloxy)ethyl methacrylate can be used in the development of drug delivery systems, tissue engineering scaffolds, and biosensors. It can also be used in the development of new functional polymers and coatings. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.

Conclusion:

In conclusion, 2-(Vinyloxy)ethyl methacrylate is a promising monomer with unique properties and potential applications in various fields. Its reactivity and biocompatibility make it suitable for various scientific research applications, including the development of drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.

Aplicaciones Científicas De Investigación

2-(Vinyloxy)ethyl methacrylate has been used in various scientific research applications, including the synthesis of functional polymers, coatings, and adhesives. It has also been used in the development of drug delivery systems and biomedical applications. The unique properties of 2-(Vinyloxy)ethyl methacrylate, such as its reactivity and biocompatibility, make it a promising candidate for various applications in the scientific research field.

Propiedades

Número CAS |

1464-69-3 |

|---|---|

Nombre del producto |

2-(Vinyloxy)ethyl methacrylate |

Fórmula molecular |

C8H12O3 |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

2-ethenoxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-4-10-5-6-11-8(9)7(2)3/h4H,1-2,5-6H2,3H3 |

Clave InChI |

BSNJMDOYCPYHST-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC=C |

SMILES canónico |

CC(=C)C(=O)OCCOC=C |

Otros números CAS |

1464-69-3 |

Sinónimos |

vinyloxyethylmethacrylate VOEMA |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

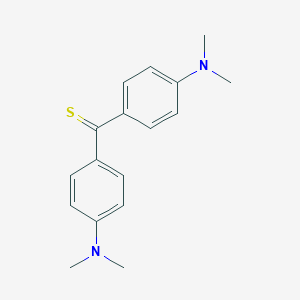

![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)